molecular formula C20H21NO3S B2603485 9H-fluoren-9-ylmethyl N-[(2S)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamate CAS No. 211929-83-8

9H-fluoren-9-ylmethyl N-[(2S)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamate

Cat. No.: B2603485
CAS No.: 211929-83-8
M. Wt: 355.45
InChI Key: XCABZTKGNAMBJK-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 9H-fluoren-9-ylmethyl N-[(2S)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamate involves several steps. One common method includes the reaction of 9H-fluoren-9-ylmethanol with N-[(2S)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamic acid chloride under controlled conditions . The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

9H-fluoren-9-ylmethyl N-[(2S)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

9H-fluoren-9-ylmethyl N-[(2S)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 9H-fluoren-9-ylmethyl N-[(2S)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to 9H-fluoren-9-ylmethyl N-[(2S)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamate include:

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S/c1-25-11-10-14(12-22)21-20(23)24-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,12,14,19H,10-11,13H2,1H3,(H,21,23)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCABZTKGNAMBJK-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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